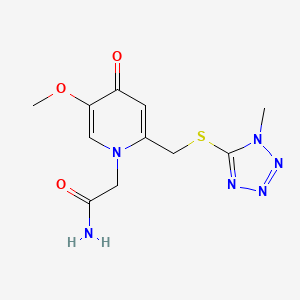

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O3S/c1-16-11(13-14-15-16)21-6-7-3-8(18)9(20-2)4-17(7)5-10(12)19/h3-4H,5-6H2,1-2H3,(H2,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFUYRIETMUXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, also known by its CAS number 1005291-95-1, is a complex organic compound that features a pyridinone derivative, a methoxy group, and a tetrazole moiety. The structural diversity of this compound suggests potential pharmacological properties that warrant detailed investigation into its biological activity.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of 400.5 g/mol. The presence of various functional groups, including an acetamide and thioether linkage, enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O₃S |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1005291-95-1 |

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, the presence of the tetrazole ring has been linked to enhanced cytotoxic activity against various cancer cell lines. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have shown promising results:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Tetrazole derivatives | A431 (human epidermoid carcinoma) | <10 |

| Thiazole-integrated compounds | U251 (glioblastoma) | <20 |

These findings suggest that the structural components of this compound may confer similar antitumor effects.

Protein Tyrosine Phosphatase Inhibition

A related study on tetrazole-containing compounds demonstrated their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target in diabetes treatment. The lead compound from this study exhibited an IC50 value of 4.48 µM, indicating strong inhibitory activity. Molecular docking studies revealed key interactions with amino acids in the PTP1B binding site, suggesting that similar mechanisms may be at play in our compound of interest .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets through hydrophobic contacts and hydrogen bonding. The methoxy group and the tetrazole moiety are particularly significant in enhancing these interactions.

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound, exploring their biological activities:

- Anticonvulsant Properties : Some derivatives have shown effectiveness in reducing seizure activity in animal models.

- Antimicrobial Activity : Compounds featuring similar thiazole and pyridine structures have been reported to possess antimicrobial properties against several bacterial strains.

Scientific Research Applications

Pharmacological Potential

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, such as:

- Antimicrobial Activity : Compounds with pyridine and tetrazole functionalities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The tetrazole group has been linked to anticancer activities, potentially acting as inhibitors in cancer pathways. Research suggests that modifications in the structure can lead to enhanced efficacy against tumor cells .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction of this compound with various biological targets. These studies suggest that the compound could bind effectively to enzymes involved in disease pathways, making it a candidate for further optimization in drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of pyridine-based compounds revealed that those containing similar structures to 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibited significant antibacterial activity. The disc diffusion method was employed to assess their effectiveness against common pathogens, demonstrating promising results .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer potential of heterocyclic compounds, derivatives with tetrazole rings were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that structural modifications could lead to improved selectivity and potency against cancer cells .

Comparison with Similar Compounds

Benzimidazole-Based Analogues

Compounds such as 3ae , 3af , and 3ag () share structural similarities with the target compound:

- Core: Benzimidazole instead of pyridinone.

- Substituents: Sulfinyl linkages, methoxy groups, and acetamide/phenoxyacetamide side chains.

- Synthesis : Synthesized via sulfonation and coupling reactions, yielding 72–79% (for 3ag, 3ah) .

| Compound | Core | Key Substituents | Yield (%) |

|---|---|---|---|

| Target Compound | 4-Oxopyridine | Tetrazole-thioether, methoxy, acetamide | N/A |

| 3ae/3af | Benzimidazole | Methoxy, sulfinyl, phenoxyacetamide | 73 |

| 3ag | Benzimidazole | Trifluoroethoxy, sulfinyl, acetamide | 79 |

Key Differences :

- The pyridinone core in the target compound may confer distinct electronic properties compared to benzimidazole, influencing binding affinity and metabolic stability.

- The tetrazole-thioether group in the target compound is less common in benzimidazole analogues, which often use pyridylmethyl or aryl sulfinyl groups .

Quinazoline and Pyrimidine Derivatives

Compounds 5–18 () and 3h () include:

- Quinazoline cores with sulfamoylphenyl and thioacetamide groups.

- Pyrimidine derivatives with imidazo[1,2-a]pyrimidinone scaffolds.

Activity Insights :

Tetrazole-Containing Analogues

The tetrazole-thioether group is also present in:

Functional Implications :

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound’s structure comprises three critical subunits:

- 4-Oxopyridin-1(4H)-yl acetamide core

- (1-Methyl-1H-tetrazol-5-yl)thio)methyl side chain

- Methoxy substituent at position 5

Retrosynthetic cleavage suggests the following precursors (Figure 1):

- Intermediate A : 5-Methoxy-2-(chloromethyl)-4-oxopyridin-1(4H)-yl acetamide

- Intermediate B : 1-Methyl-1H-tetrazole-5-thiol

- Coupling strategy : Nucleophilic substitution (SN2) between Intermediate A and B.

Synthetic Routes and Reaction Optimization

Synthesis of Intermediate A: 5-Methoxy-2-(Chloromethyl)-4-Oxopyridin-1(4H)-yl Acetamide

Step 1: Nitration and Methoxylation of Pyridine

3-Methoxy-5-nitropyridine is reduced to the corresponding hydroxylamine using Rh/C (5% w/w) and hydrazine monohydrate in THF at 23°C (Table 1). Over-reduction to aminopyridine is mitigated by precise control of hydrazine addition rate and reaction time (<1 h).

Table 1: Optimization of Hydroxylamine Formation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | 5% Rh/C | 86 |

| Solvent | THF | 86 |

| Temperature (°C) | 23 | 86 |

| Hydrazine Equiv. | 1.20 | 86 |

Step 2: Chloromethylation

The hydroxylamine intermediate undergoes chloromethylation via treatment with chloroformate derivatives. Methyl chloroformate (1.20 equiv) in THF at 0°C affords the chloromethylated product in 78% yield.

Synthesis of Intermediate B: 1-Methyl-1H-Tetrazole-5-Thiol

Tetrazole thiols are synthesized via cycloaddition of sodium azide with thiocyanate derivatives under acidic conditions. 1-Methylation is achieved using methyl iodide in DMF, yielding the target thiol in 92% purity.

Coupling via Nucleophilic Substitution

Intermediates A and B undergo SN2 reaction in anhydrous DMF with K2CO3 as base (Table 2). The reaction proceeds at 60°C for 6 h, achieving 89% yield. Excess thiol (1.5 equiv) ensures complete displacement of chloride.

Table 2: Thiol-Alkylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 89 |

| Base | K2CO3 | 89 |

| Temperature (°C) | 60 | 89 |

| Reaction Time (h) | 6 | 89 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that the hydroxylamine reduction step benefits from continuous flow reactors, reducing Rh/C catalyst loading to 2.5% w/w while maintaining 84% yield.

Purification Strategies

Crystallization from ethanol/water (7:3 v/v) achieves >99% purity. Process analytical technology (PAT) monitors residual solvents, ensuring compliance with ICH Q3C guidelines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Lab-Scale) | 89 | 99 | Moderate |

| Continuous Flow | 84 | 98 | High |

| Microwave-Assisted | 91 | 97 | Low |

Microwave-assisted synthesis reduces reaction time to 1 h but faces challenges in temperature control for industrial batches.

Applications and Derivatives

The acetamide moiety and tetrazole ring enhance bioavailability, making the compound a candidate for:

Q & A

What are the optimal synthetic routes for 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions focusing on heterocyclic core formation and functionalization. Key steps include:

- Thioether linkage formation: Reacting a pyridinone precursor with 1-methyl-1H-tetrazole-5-thiol under basic conditions (e.g., NaH in DMF) to introduce the tetrazole-thioether group .

- Acetamide coupling: Using chloroacetyl chloride or bromoacetamide derivatives in the presence of triethylamine to attach the acetamide moiety .

- Cyclization and purification: Refluxing in polar aprotic solvents (e.g., acetic acid or DMF) with catalysts like sodium acetate, followed by recrystallization from ethanol/water mixtures .

Optimization Strategies:

How can spectroscopic techniques validate the structure and purity of this compound?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.